molecular formula C6H4BrClOS B14254854 3-(Bromomethyl)thiophene-2-carbonyl chloride CAS No. 184228-08-8

3-(Bromomethyl)thiophene-2-carbonyl chloride

Cat. No.: B14254854
CAS No.: 184228-08-8
M. Wt: 239.52 g/mol
InChI Key: SYUNRBHDIYPWJX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)thiophene-2-carbonyl chloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom The compound this compound is characterized by the presence of a bromomethyl group and a carbonyl chloride group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)thiophene-2-carbonyl chloride typically involves the bromination of thiophene derivatives followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 3-bromothiophene with formaldehyde and hydrochloric acid to introduce the bromomethyl group. The resulting intermediate is then treated with thionyl chloride to form the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient bromination and chlorination techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)thiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, acyl derivatives, and oxidized or reduced forms of the compound. These products have diverse applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

3-(Bromomethyl)thiophene-2-carbonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound and its derivatives.

    Industry: The compound is used in the production of advanced materials, including conductive polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)thiophene-2-carbonyl chloride involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The carbonyl chloride group can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylthiophene: This compound is similar in structure but lacks the carbonyl chloride group.

    Thiophene-2-carbonyl chloride: This compound lacks the bromomethyl group but contains the carbonyl chloride group.

Uniqueness

3-(Bromomethyl)thiophene-2-carbonyl chloride is unique due to the presence of both the bromomethyl and carbonyl chloride groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

184228-08-8

Molecular Formula

C6H4BrClOS

Molecular Weight

239.52 g/mol

IUPAC Name

3-(bromomethyl)thiophene-2-carbonyl chloride

InChI

InChI=1S/C6H4BrClOS/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2

InChI Key

SYUNRBHDIYPWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CBr)C(=O)Cl

Origin of Product

United States

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